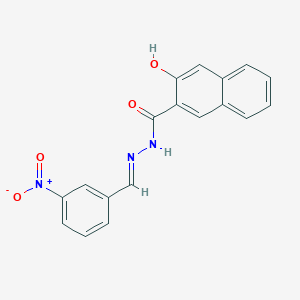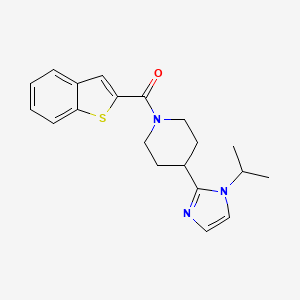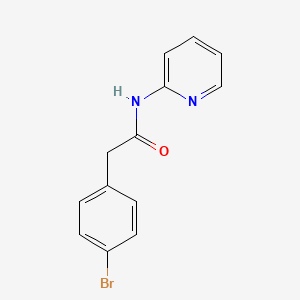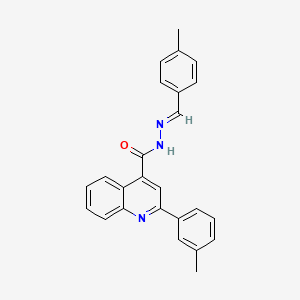![molecular formula C15H23N3O5S B5568000 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Organic compounds featuring complex heterocyclic structures, such as the one you've described, often play crucial roles in pharmaceutical and medicinal chemistry. These compounds are synthesized through a series of reactions that introduce various functional groups, forming cyclic structures with potential biological activity.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. Reactions may include condensation, cycloaddition, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved by reacting β-diketones with hydrazine hydrate, illustrating the type of chemistry that might be involved in synthesizing compounds with pyrazine rings (Hassan et al., 2014).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical properties and potential applications. Techniques such as NMR spectroscopy, X-ray diffraction analysis, and mass spectrometry are commonly used. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines was elucidated using NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing novel derivatives of pyrazole and isoxazole, highlighting the versatility of these heterocyclic compounds in organic synthesis. For instance, studies have detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their structural properties through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). Similarly, research on substituted pyrazolo[1,5-a]pyrimidines elucidated reaction mechanisms using NMR spectroscopy and X-ray diffraction analysis, contributing to our understanding of their chemical behavior (Chimichi et al., 1996).
Cytotoxicity and Biological Applications
Some studies have evaluated the cytotoxic and antimicrobial activities of new pyrazole and isoxazole derivatives. For example, certain new synthesized pyrazole and pyrazolopyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in medicinal chemistry and drug design (Desenko et al., 1998). Another study focused on the antimicrobial activity of heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating significant biological activities that could be harnessed for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Reactivity and Mechanisms
Other investigations have delved into the reactivity of pyrazine and isoxazole derivatives under various conditions, providing insights into their potential applications in organic synthesis and material science. For example, research on the cyclocondensation reactions of certain triazolopyrimidines with hydrazine and hydroxylamine has expanded the repertoire of available synthetic methods for constructing complex heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals (Martins et al., 2003).
Propriétés
IUPAC Name |
1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-11-7-12(23-16-11)8-15(19)18-4-3-17(5-6-22-2)13-9-24(20,21)10-14(13)18/h7,13-14H,3-6,8-10H2,1-2H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGMYWYDUIPTD-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)